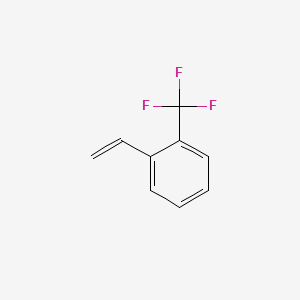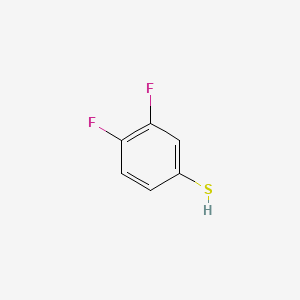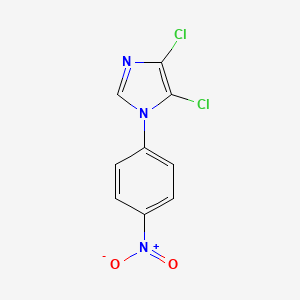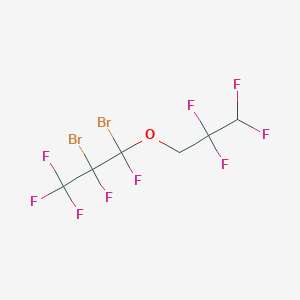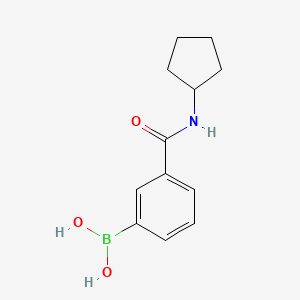
(3-(Cyclopentylcarbamoyl)phenyl)boronic acid
説明
“(3-(Cyclopentylcarbamoyl)phenyl)boronic acid” is a boronic acid derivative . Boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water .
Synthesis Analysis
Boronic acids can be used as building blocks and synthetic intermediates . The synthesis of boronic acids is usually sequential, synthetically demanding, and time-consuming .Molecular Structure Analysis
The molecular formula of “this compound” is C12H16BNO3 . Its molecular weight is 233.07 g/mol . The InChIKey of the compound is KIOBFDGZJVJNBP-UHFFFAOYSA-N .Chemical Reactions Analysis
Boronic acids react with diols through a reversible covalent condensation pathway . The pKa’s of boronic acids change in the presence of diols .Physical And Chemical Properties Analysis
“this compound” has a topological polar surface area of 69.6 Ų . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 3 rotatable bonds .科学的研究の応用
Optical Modulation Applications : Phenyl boronic acids, including variants like (3-(Cyclopentylcarbamoyl)phenyl)boronic acid, are crucial in optical modulation. They serve as binding ligands for saccharide recognition and can anchor hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes. This property is used for saccharide recognition using near-infrared photoluminescence, demonstrating selectivity towards specific sugars (Mu et al., 2012).
Catalysis in Organic Reactions : Boronic acids play a vital role in catalyzing organic reactions. Their inherent catalytic properties enable reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals, which are important for synthesizing densely functionalized cyclohexanes (Hashimoto et al., 2015).
Sensing Applications : Boronic acids, including derivatives of phenylboronic acid, are utilized in "on-off-on" relay fluorescence probes. These probes can detect ions like Fe3+ and F- with high selectivity and sensitivity, useful in both environmental and biological contexts (Selvaraj et al., 2019).
Bacteria Detection : Derivatives of phenylboronic acid, such as 3-aminophenylboronic acid, have been used to develop sensors for bacteria detection. These sensors operate through affinity binding reactions with diol-groups on bacterial cell walls (Wannapob et al., 2010).
Carbohydrate Binding and Detection : Phenylboronic acids interact with carbohydrate moieties like N-acetylneuraminic acid, found on biological membranes. This interaction, studied through nuclear magnetic resonance spectroscopy, highlights the potential of boronic acids in recognizing and binding to specific carbohydrate structures (Otsuka et al., 2003).
Sensor Development for Diols and Alpha-Hydroxy Acids : Boronic acids such as 3-acrylamide phenyl boronic acid are used in sensor development for detecting compounds like L-lactate. These sensors can distinguish compounds containing two hydroxy groups, showcasing the versatile application of boronic acids in sensing technologies (Sartain et al., 2008).
Biomedical Applications : Boronic acid-containing polymers have shown potential in various biomedical applications, including the treatment of diseases like HIV, obesity, diabetes, and cancer. These polymers are noted for their unique reactivity, solubility, and responsive nature (Cambre & Sumerlin, 2011).
作用機序
Mode of Action
Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. In these reactions, boronic acids act as nucleophiles that form new carbon-carbon bonds with electrophiles.
Biochemical Pathways
Given its potential use in suzuki-miyaura coupling reactions , it may be involved in the synthesis of various bioactive compounds, potentially affecting multiple biochemical pathways.
Action Environment
The action, efficacy, and stability of (3-(Cyclopentylcarbamoyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at room temperature to maintain its stability . Furthermore, its reactivity in Suzuki-Miyaura coupling reactions can be affected by the presence of a palladium catalyst and the pH of the reaction environment .
将来の方向性
The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . Therefore, extending the studies with boronic acids in medicinal chemistry could lead to the discovery of new promising drugs .
特性
IUPAC Name |
[3-(cyclopentylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO3/c15-12(14-11-6-1-2-7-11)9-4-3-5-10(8-9)13(16)17/h3-5,8,11,16-17H,1-2,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOBFDGZJVJNBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396268 | |
| Record name | [3-(Cyclopentylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850567-24-7 | |
| Record name | B-[3-[(Cyclopentylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Cyclopentylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



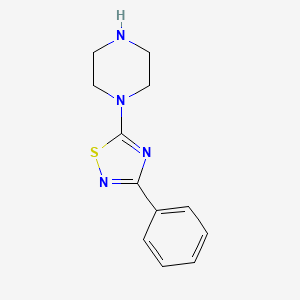

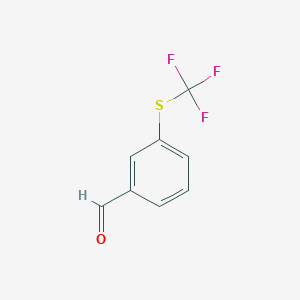
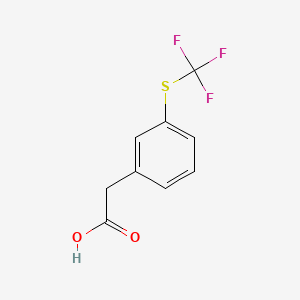


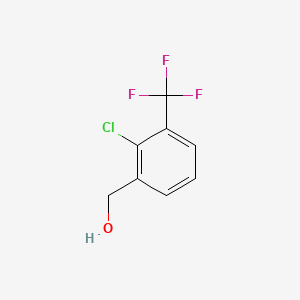
![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1350633.png)
